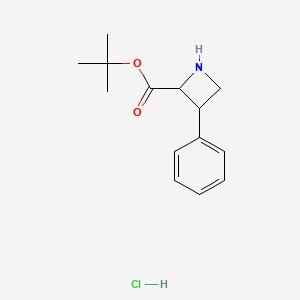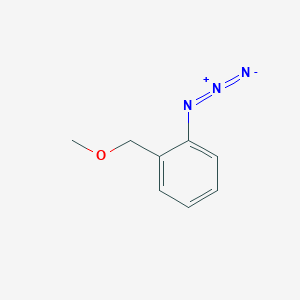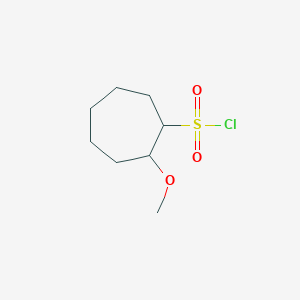
rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis: is a chiral sulfonyl chloride compound with a unique blend of reactivity and selectivity. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis typically involves the reaction of 2-methoxycycloheptane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to ensure the cis configuration is maintained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, tetrahydrofuran).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonyl Hydride: Formed from reduction reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Scientific Research Applications
rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis has several scientific research applications, including:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the physical and chemical properties of the target compounds.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: Studied for its effects on biological systems, including its potential as a tool for probing enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives. The methoxy group can also participate in chemical reactions, such as oxidation, to form different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
- rac-(1R,2S)-2-methoxycyclohexane-1-sulfonyl chloride
- rac-(1R,2S)-2-methoxycyclopentane-1-sulfonyl chloride
- rac-(1R,2S)-2-fluorocyclopentane-1-sulfonyl chloride
Comparison: rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six-membered and five-membered ring analogs. The presence of the methoxy group also influences its reactivity and selectivity in chemical reactions. The fluorinated analog, rac-(1R,2S)-2-fluorocyclopentane-1-sulfonyl chloride, exhibits different reactivity due to the electronegativity of the fluorine atom.
Properties
Molecular Formula |
C8H15ClO3S |
|---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
2-methoxycycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-12-7-5-3-2-4-6-8(7)13(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
UFXVTGPBWLNBMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)
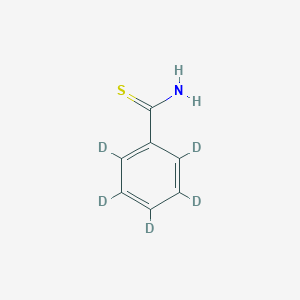
![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
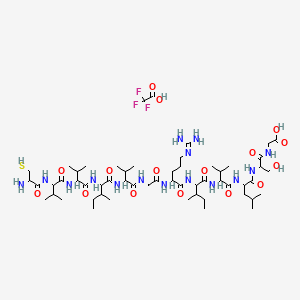

![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
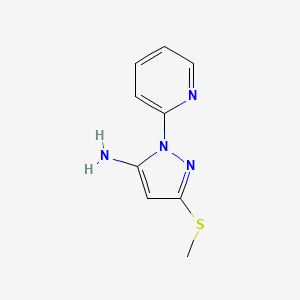
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
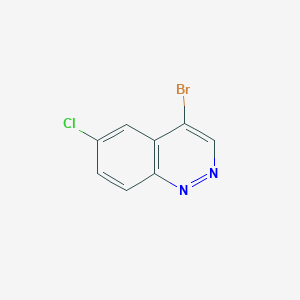
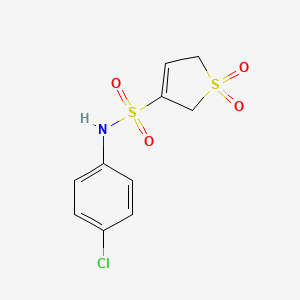

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
